molecular formula C8H3BrF2N2O2 B8285809 5-Bromo-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

5-Bromo-6,7-difluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8285809
M. Wt: 277.02 g/mol
InChI Key: IUOYGLMHQOGWGI-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.70 g, 18.5 mmol) and 3-bromo-4,5-difluoro-1,2-diaminobenzene (410 mg, 1.85 mmol) was heated to reflux under N2 for 15 h. The reaction was allowed to cool to room temperature and the dark-brown solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 215 mg (42%). A portion of this solid (150 mg) was taken and dissolved in 20 mL 1N NaOH with heating. The solution was treated with activated charcoal and filtered through a pad of Celite. The resulting solution was carefully acidified with 1N HCl (pH=1). Pale yellow needles slowly formed in the solution and were collected by vacuum filtration, rinsed with 20 mL of H2O and dried under vacuum (0.1 torr, 78° C.) to yield 67.8 mg of powdery pale yellow crystals, mp 306°-310° C. (dec). 1H NMR (d6 -DMSO) δ 7.09 (dd, 1H, J=7.5, H-8), 11.3 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/z 278 (M+2, 75), 276 (M+, 77), 250 (56), 248 (57), 14 1 (bp). EIHRMS calc. for C8H4BrF2N2O2 275.9346, found 275.9331.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[Br:11][C:12]1[C:13]([NH2:21])=[C:14]([NH2:20])[CH:15]=[C:16]([F:19])[C:17]=1[F:18].C>[OH-].[Na+]>[Br:11][C:12]1[C:17]([F:18])=[C:16]([F:19])[CH:15]=[C:14]2[C:13]=1[NH:21][C:2](=[O:4])[C:1](=[O:8])[NH:20]2 |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
410 mg
Type
reactant
Smiles
BrC=1C(=C(C=C(C1F)F)N)N
Step Two
Name
solid
Quantity
150 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the dark-brown solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (20 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 215 mg (42%)
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
Pale yellow needles slowly formed in the solution
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with 20 mL of H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum (0.1 torr, 78° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2NC(C(NC2=CC(=C1F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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